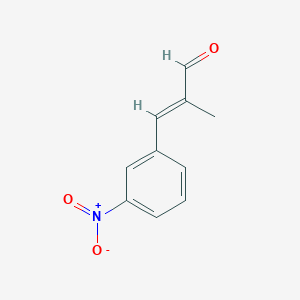

2-Methyl-3-(3-nitrophenyl)prop-2-enal

Description

Contextualization within α,β-Unsaturated Aldehyde Chemistry

Alpha,beta-unsaturated aldehydes are a cornerstone class of molecules in organic synthesis, prized for their versatile reactivity. researchgate.net Their defining feature is a carbon-carbon double bond conjugated with an aldehyde group. This conjugation creates a delocalized π-electron system that results in multiple electrophilic sites.

The reactivity of this system is best understood by examining its resonance structures, which reveal partial positive charges on both the carbonyl carbon (C-1) and the β-carbon (C-3). This dual electrophilicity allows the molecule to undergo two primary modes of nucleophilic attack:

1,2-Addition: Direct attack at the electrophilic carbonyl carbon. This pathway is typically favored by strong, "hard" nucleophiles like Grignard reagents or organolithium compounds.

1,4-Addition (Conjugate Addition): Attack at the electrophilic β-carbon. This pathway is generally favored by weaker, "soft" nucleophiles. The initial product is a resonance-stabilized enolate ion.

The presence of the α-methyl group in 2-Methyl-3-(3-nitrophenyl)prop-2-enal introduces steric hindrance around the α-carbon and can influence the stereochemical outcome of reactions. Functionally substituted α,β-unsaturated aldehydes are widely employed as "building blocks" for synthesizing more complex molecules, including natural products, dyes, and compounds of medicinal interest. researchgate.net

Significance of the 3-Nitrophenyl Substituent in Organic Synthesis and Reactivity

The 3-nitrophenyl group is a powerful modulator of the molecule's electronic properties and reactivity. The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry, operating through both a negative inductive effect (-I) and a negative resonance effect (-R).

Electronic Effects of the 3-Nitrophenyl Group:

Increased Electrophilicity: The potent electron-withdrawing nature of the nitro group pulls electron density away from the entire conjugated system. This effect significantly enhances the partial positive charge on the β-carbon, making the molecule a highly effective acceptor in 1,4-conjugate addition reactions, such as the Michael addition.

Aromatic Ring Deactivation: The nitro group deactivates the phenyl ring toward electrophilic aromatic substitution. By withdrawing electron density, it makes the ring less nucleophilic and thus less reactive to incoming electrophiles.

Meta-Directing Influence: During electrophilic aromatic substitution, the deactivating effect of the nitro group is most pronounced at the ortho and para positions. Consequently, the meta position is the least deactivated and becomes the preferred site for substitution. The "3-nitro" or meta-positioning in the compound's name is consistent with this directing effect.

Facilitation of Nucleophilic Aromatic Substitution (SNAr): While deactivating the ring for electrophilic attack, the electron-withdrawing nitro group simultaneously activates it for nucleophilic aromatic substitution, particularly when a suitable leaving group is present at the ortho or para positions. mdpi.com

Table 2: Influence of Substituents on Reactivity

| Substituent | Position | Key Influence on Reactivity |

|---|---|---|

| Aldehyde (-CHO) | C-1 | Primary site for 1,2-nucleophilic addition; activates the conjugated system. |

| Methyl (-CH₃) | α (C-2) | Provides steric hindrance; influences stereoselectivity of reactions. |

| 3-Nitrophenyl | β (C-3) | Strongly electron-withdrawing, significantly enhances the electrophilicity of the β-carbon for 1,4-addition. Deactivates the phenyl ring towards electrophilic attack. |

Overview of Current Research Trajectories

While specific, in-depth studies on this compound are not extensively documented in mainstream literature, its structural motifs place it at the intersection of several active research areas. Current research trajectories for compounds of this class are primarily focused on their utility as synthetic intermediates and their potential biological activities.

Synthetic Intermediates: The high reactivity of the α,β-unsaturated system, amplified by the nitrophenyl group, makes this compound an excellent precursor for synthesizing complex heterocyclic compounds. mdpi.com The nitro group itself can be readily reduced to an amino group, which opens pathways to a vast array of further functionalization, leading to quinolines, indoles, and other nitrogen-containing ring systems of pharmaceutical importance.

Medicinal Chemistry and Biological Activity: There is considerable research into the biological properties of nitro-aromatic compounds and chalcones. mdpi.com Studies on structurally similar nitro-substituted chalcones have revealed a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. nih.govresearchgate.net The specific position of the nitro group on the aromatic ring has been shown to be a critical determinant of biological activity. mdpi.com Therefore, a logical research trajectory for this compound involves its screening for similar biological activities and its use as a scaffold for developing new therapeutic agents. Research on related structures has also pointed towards applications in treating neurodegenerative diseases, suggesting another potential avenue of investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBGZBUKZHURR-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Methyl 3 3 Nitrophenyl Prop 2 Enal

Established Direct Synthesis Pathways

The most direct and widely employed method for the synthesis of 2-Methyl-3-(3-nitrophenyl)prop-2-enal is the Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation. wikipedia.orglibretexts.org This reaction involves the condensation of an enolizable aldehyde, in this case, propanal, with an aromatic aldehyde that lacks α-hydrogens, 3-nitrobenzaldehyde, in the presence of a base. wikipedia.orglibretexts.org

Aldol Condensation Protocols and Mechanistic Considerations

The base-catalyzed aldol condensation mechanism proceeds through the formation of a nucleophilic enolate from propanal. A base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from propanal to form a resonance-stabilized enolate ion. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. youtube.com

The resulting intermediate is a β-hydroxy aldehyde, specifically 2-methyl-3-hydroxy-3-(3-nitrophenyl)propanal. libretexts.org This aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a stable conjugated system. libretexts.orgorganic-chemistry.org The removal of a proton from the α-carbon and the departure of the hydroxyl group from the β-carbon results in the formation of a double bond, yielding the final product, this compound. libretexts.org

Table 1: Key Steps in the Aldol Condensation Mechanism

| Step | Description | Reactants | Intermediate/Product |

| 1. Enolate Formation | A base removes an acidic α-hydrogen from propanal. | Propanal, Base (e.g., NaOH) | Propanal Enolate |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde. | Propanal Enolate, 3-Nitrobenzaldehyde | β-Hydroxy Aldehyde |

| 3. Dehydration | The β-hydroxy aldehyde eliminates a water molecule. | β-Hydroxy Aldehyde | This compound |

Optimization Strategies for Enhanced Chemical Yield and Purity

Several factors can be manipulated to optimize the yield and purity of this compound in a Claisen-Schmidt condensation. numberanalytics.comrsc.org

Choice of Base and Concentration: The strength and concentration of the base are critical. numberanalytics.com While strong bases like NaOH and KOH are effective, their high concentration can sometimes lead to side reactions. rsc.org The use of milder bases or optimizing the concentration of strong bases can improve selectivity. numberanalytics.comrsc.org

Solvent System: The choice of solvent influences the solubility of reactants and the reaction rate. numberanalytics.com Polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used as they can dissolve both the organic substrates and the inorganic base. numberanalytics.com

Reaction Temperature: Temperature control is crucial. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts. numberanalytics.comrsc.org Running the reaction at room temperature or with gentle heating is a common strategy. rsc.org

Reactant Stoichiometry: To minimize the self-condensation of propanal, it is often advantageous to use an excess of the non-enolizable aldehyde, 3-nitrobenzaldehyde. rsc.org

Microwave-assisted synthesis has also emerged as a powerful technique to accelerate Claisen-Schmidt reactions, often leading to shorter reaction times and improved yields. numberanalytics.comnih.gov

Table 2: Influence of Reaction Parameters on Synthesis Outcome

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Base | Strong bases can increase reaction rate but may cause side reactions. | Use of milder bases (e.g., Ca(OH)₂) or optimization of strong base concentration. researchgate.net |

| Solvent | Affects solubility and reaction kinetics. | Polar aprotic solvents like DMSO or DMF are often effective. numberanalytics.com |

| Temperature | Higher temperatures increase reaction rate but can lead to byproducts. | Conduct the reaction at room temperature or with controlled heating. numberanalytics.comrsc.org |

| Stoichiometry | Excess of the enolizable component can lead to self-condensation. | Use an excess of the non-enolizable aromatic aldehyde. rsc.org |

Indirect Synthetic Routes and Precursor Chemistry

While direct aldol condensation is the most straightforward approach, indirect routes to this compound can also be envisioned, primarily through the modification of related cinnamaldehyde (B126680) derivatives.

Utilization of Related Cinnamaldehyde Derivatives as Synthetic Intermediates

One potential indirect route involves the synthesis of a related cinnamaldehyde followed by functional group manipulation. For instance, one could synthesize 3-(3-nitrophenyl)prop-2-enal (cinnamaldehyde with a nitro group) and then introduce the α-methyl group. However, the selective α-methylation of an α,β-unsaturated aldehyde can be challenging and may require protecting group strategies.

A more plausible approach would be to start with a different substituted cinnamaldehyde and modify the aromatic ring. For example, the nitration of 2-methyl-3-phenylprop-2-enal could potentially yield the desired product, although controlling the regioselectivity of the nitration to favor the meta position would be a key challenge.

Exploration of Diverse Reaction Conditions and Catalytic Systems

The synthesis of substituted cinnamaldehydes can be achieved through various methods beyond the traditional base-catalyzed condensation. For example, the oxidative Heck reaction has been employed for the synthesis of cinnamaldehyde derivatives from acrolein and arylboronic acids. acs.org In principle, a similar strategy could be adapted using 2-methylacrolein and 3-nitrophenylboronic acid.

The exploration of different catalytic systems can also provide alternative synthetic pathways. While strong bases are common, heterogeneous catalysts and organocatalysts are gaining prominence in aldol-type reactions, offering potential advantages in terms of selectivity, ease of separation, and milder reaction conditions. nih.govresearchgate.net

Novel Synthetic Route Development and Innovations

Modern organic synthesis continually seeks more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, several innovative approaches can be considered.

The use of solid-supported catalysts, such as solid NaOH or anion exchange resins, can simplify product purification and catalyst recovery. rsc.org These heterogeneous systems can offer improved selectivity and are more amenable to continuous flow processes.

Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives are well-known catalysts for aldol reactions, capable of providing high enantioselectivity. nih.govresearchgate.net While the target molecule is not chiral, the principles of organocatalysis could be applied to develop highly selective and mild condensation methods.

Furthermore, biocatalysis, using enzymes such as aldolases, offers a green and highly selective alternative for C-C bond formation. acs.org Engineered enzymes could potentially be developed to catalyze the specific condensation of propanal and 3-nitrobenzaldehyde.

Finally, the integration of automated microflow reaction systems with machine learning algorithms for reaction optimization represents a cutting-edge approach to synthetic route development. researchgate.net Such systems can rapidly screen a wide range of reaction parameters to identify the optimal conditions for the synthesis of this compound with high efficiency and purity.

Advanced Chemical Reactivity and Transformation Studies of 2 Methyl 3 3 Nitrophenyl Prop 2 Enal

Oxidation Reactions and Functional Group Interconversions

Aldehyde Moiety Oxidation to Carboxylic Acids: Reagent Selectivity and Reaction Kinetics

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. pressbooks.pubstudy.com For 2-Methyl-3-(3-nitrophenyl)prop-2-enal, the primary challenge lies in the selective oxidation of the aldehyde group without affecting the electron-deficient double bond or the nitro group. Aldehydes are highly susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon, a feature absent in ketones. chemguide.co.uk

Reagent Selectivity: Powerful oxidizing agents like potassium permanganate (KMnO₄) or hot nitric acid (HNO₃) can be destructive, potentially cleaving the carbon-carbon bonds of the α,β-unsaturated system. pressbooks.pub Therefore, milder and more selective reagents are required.

Tollens' Reagent ([Ag(NH₃)₂]⁺): This reagent is a classic choice for selective aldehyde oxidation. It reduces the diamminesilver(I) complex to metallic silver, forming a characteristic silver mirror, while the aldehyde is oxidized to the corresponding carboxylate salt under alkaline conditions. chemguide.co.uk

Fehling's or Benedict's Solution (Cu²⁺ in alkaline tartrate or citrate complex): These reagents oxidize aldehydes to carboxylate salts, while the blue copper(II) complex is reduced to a red precipitate of copper(I) oxide. chemguide.co.uk

Chromium-based Reagents: Acidified potassium dichromate(VI) (K₂Cr₂O₇) can oxidize aldehydes to carboxylic acids, indicated by a color change from orange to green as Cr⁶⁺ is reduced to Cr³⁺. chemguide.co.uk However, the acidic conditions and oxidative strength might pose a risk to the double bond. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate and a chlorine scavenger like 2-methyl-2-butene, is a highly effective method for oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the double bond.

Electrochemical Oxidation: The electrochemical oxidation of aldehydes to carboxylic acids, often catalyzed by bromide or iodide ions, represents a green and efficient alternative. researchgate.net

The general mechanism for many aldehyde oxidations involves the initial formation of a hydrate (a 1,1-diol) by the addition of water to the carbonyl group. This hydrate then reacts similarly to an alcohol, undergoing oxidation. pressbooks.pub

| Oxidizing Agent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Sodium Chlorite (NaClO₂) / NaH₂PO₄ | t-BuOH/H₂O, 2-methyl-2-butene | 2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid | Excellent for α,β-unsaturated aldehydes; preserves double bond and nitro group. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous NH₃, gentle warming | 2-Methyl-3-(3-nitrophenyl)prop-2-enoate salt | Mild and selective for aldehydes. |

| Potassium Permanganate (KMnO₄) | Alkaline, cold, dilute | Potential for over-oxidation or cleavage | Low selectivity; risk of C=C bond cleavage. |

| Acidified Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄, H₂O | 2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid | Risk of side reactions under strong acidic conditions. |

Reduction Reactions and Nitro Group Functionalization

Selective Reduction of the Nitro Group to Amino Derivatives: Catalytic Hydrogenation versus Chemo-selective Reductions

The selective reduction of the aromatic nitro group to an amine in this compound is a challenging transformation due to the presence of two other reducible functionalities: the aldehyde and the carbon-carbon double bond.

Catalytic Hydrogenation: Catalytic hydrogenation is a powerful reduction method but often lacks selectivity in polyfunctional molecules. google.com

Palladium on Carbon (Pd/C): This is a very common catalyst for the reduction of nitro groups. However, under typical hydrogenation conditions (H₂ gas), it will also readily reduce the carbon-carbon double bond and the aldehyde group. wikipedia.orgstackexchange.com

Raney Nickel: Similar to Pd/C, Raney Nickel is a highly active catalyst that would likely reduce all three functional groups. youtube.com

Platinum-based catalysts (e.g., Pt on carbon): These can sometimes offer different selectivity profiles. For instance, reducing a nitro group in the presence of a nitrile has been achieved with 1% Pt on carbon under low hydrogen pressure. stackexchange.com

Achieving selectivity with catalytic hydrogenation often requires careful control of catalysts, solvents, additives, and reaction conditions (pressure, temperature). Transfer hydrogenation, using hydrogen donors like hydrazine or formic acid in the presence of a catalyst (e.g., Raney Nickel), can sometimes provide better chemoselectivity. wikipedia.org

Chemo-selective Reductions: Metal-based reductions in acidic or neutral media are often more suitable for the selective reduction of aromatic nitro groups.

Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds with tin(II) chloride dihydrate (SnCl₂·2H₂O) in solvents like ethanol (B145695) or ethyl acetate is a classic and highly effective method. stackexchange.com It is known for its excellent chemoselectivity, leaving other reducible groups such as aldehydes, esters, and nitriles unaffected. stackexchange.com This makes it a prime candidate for the selective reduction of this compound.

Iron (Fe) in Acetic Acid: Reduction with iron powder in acetic acid is another common, inexpensive, and selective method for converting nitroarenes to anilines.

Sodium Dithionite (Na₂S₂O₄): This reagent is also used for the selective reduction of nitro groups, particularly in aqueous systems.

Molybdenum Sulfide Clusters: Well-defined diamino molybdenum sulfide clusters have been shown to catalyze the reductive amination of aldehydes from nitroarenes in a one-pot reaction, highlighting the potential for advanced catalytic systems to achieve high selectivity. rsc.org

| Reducing System | Typical Conditions | Major Product | Selectivity Profile |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, RT, 1-4 atm H₂ | 3-(3-Aminophenyl)-2-methylpropan-1-ol | Non-selective; reduces NO₂, C=C, and CHO. |

| SnCl₂·2H₂O | EtOH, reflux | 3-(3-Aminophenyl)-2-methylprop-2-enal | Highly chemo-selective for the nitro group. stackexchange.com |

| Fe, CH₃COOH | EtOH/H₂O, reflux | 3-(3-Aminophenyl)-2-methylprop-2-enal | Good selectivity for the nitro group. |

| NaBH₄ | MeOH or EtOH, 0 °C to RT | 2-Methyl-3-(3-nitrophenyl)prop-2-en-1-ol | Selective for aldehyde reduction over nitro and C=C. |

Nucleophilic Substitution Chemistry at the Nitro-Substituted Aromatic Ring

Aromatic rings are generally nucleophilic, but the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. byjus.com

In this compound, there is no inherent leaving group like a halogen on the ring. However, the nitro group itself can, under certain conditions, act as a leaving group, or substitution can occur at a position occupied by a hydrogen atom. The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

Investigating Substituent Effects on Reaction Mechanisms

The rate of SNAr reactions is highly dependent on the nature and position of substituents on the aromatic ring.

Activating Group (NO₂): The nitro group is a powerful activating group. It stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group. libretexts.org

Positional Reactivity: In 3-nitro-substituted systems, nucleophilic attack is most favored at the positions that are ortho and para to the nitro group (positions 2, 4, and 6 on the ring). The negative charge in the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. The presence of the aldehyde group at position 1 further influences the electron distribution. The combined electron-withdrawing effects of the nitro and aldehyde groups make the aromatic ring highly electron-deficient. Nucleophilic attack would be most likely at position 2, 4 or 6, leading to the substitution of a hydrogen atom (an SNAr-H reaction), which would require an oxidative step to rearomatize the ring. nih.gov

Pericyclic and Multicomponent Reactions Involving the α,β-Unsaturated Aldehyde System

The conjugated π-system of the α,β-unsaturated aldehyde moiety in this compound makes it a suitable participant in pericyclic reactions, such as the Diels-Alder reaction, and a valuable component in multicomponent reactions (MCRs).

Pericyclic Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, this compound would act as the dienophile.

Reactivity as a Dienophile: The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups conjugated to the double bond. youtube.com The aldehyde group and the 3-nitrophenyl group both act as electron-withdrawing substituents, making the double bond of this compound electron-poor and thus a highly reactive dienophile. It would be expected to react readily with electron-rich dienes (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene).

Regio- and Stereoselectivity: The substituents on both the diene and the dienophile control the regioselectivity of the cycloaddition. The stereoselectivity is governed by the "endo rule," which states that the major product is typically the one formed through a transition state where the electron-withdrawing substituents of the dienophile are oriented towards the developing π-system of the diene. wikipedia.org

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.gov α,β-Unsaturated aldehydes are versatile building blocks in many MCRs.

Imino-Diels-Alder Reactions: The aldehyde can react with an amine to form an in-situ α,β-unsaturated imine, which can then participate as a component in imino-Diels-Alder reactions or other cycloadditions. nih.gov

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to Michael addition (1,4-conjugate addition) by nucleophiles. This reactivity can be the initial step in a cascade or multicomponent reaction sequence. For example, the Michael addition of a carbon nucleophile to an α,β-unsaturated nitroalkene is a key step in the synthesis of γ-nitrocarbonyl compounds. encyclopedia.pub Similarly, nitromethane can act as a Michael donor to α,β-unsaturated carbonyl compounds. wikipedia.org

Domino Reactions: The compound can be involved in domino sequences, such as a condensation-cycloaddition-elimination pathway. For instance, α,β-unsaturated aldehydes can react with amides and dienophiles to generate complex cyclic structures in a single pot. researchgate.net

The combination of the reactive aldehyde, the activated double bond, and the functionalizable nitro group makes this compound a promising substrate for the rapid construction of complex molecular architectures via MCRs.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, detailed research data for the compound "this compound" concerning the advanced reactivity topics requested. While general principles of the reactions outlined are well-established, scholarly articles detailing their application to this specific substrate, including the necessary data for tables and in-depth discussion on selectivity, could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements at this time. The generation of such an article would require access to primary research data that does not appear to be publicly available through the search methods employed.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies

Kinetic and thermodynamic analyses are fundamental to understanding the feasibility and rate of chemical reactions. For reactions involving α,β-unsaturated systems, it is important to distinguish between kinetic and thermodynamic control, as the final product composition can vary depending on the reaction conditions mdpi.com. In analogous systems, the formation of intermediates, such as zwitterions, can be a critical step. The stability of these intermediates influences the subsequent reaction pathway, which can lead to different products, such as five- or six-membered nitronates in related nitroalkene reactions mdpi.com. The reaction's progression is often dictated by the electron density transfer between nucleophilic and electrophilic species, a concept classified as Forward Electron Density Flux (FEDF) in some contexts mdpi.com.

Table 1: Hypothetical Kinetic and Thermodynamic Data for Key Reaction Steps

| Step | Reaction Type | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Nucleophilic Attack | Intermediate Formation | 15.2 | -5.7 | 2.5 x 10⁻³ |

| Proton Transfer | Intermediate Isomerization | 8.9 | -2.1 | 1.8 x 10⁻¹ |

| Dehydration | Product Formation | 20.5 | 12.3 | 7.1 x 10⁻⁵ |

Note: This table is illustrative and based on typical values for similar organic reactions. The data does not represent experimentally verified values for 2-Methyl-3-(3-nitrophenyl)prop-2-enal.

The characterization of transient species like transition states and reaction intermediates is a cornerstone of mechanistic chemistry. While direct observation is often challenging, computational methods and spectroscopic techniques can provide invaluable insights. For instance, in the synthesis of related α,β-unsaturated aldehydes via aldol (B89426) condensation, the key steps involve the formation of an enolate intermediate followed by condensation and dehydration imreblank.ch. The stereochemistry of the final product (e.g., Z- or E-isomer) is determined at these stages imreblank.ch. In reactions of similar nitro-containing compounds, zwitterionic intermediates have been computationally identified, and their conversion pathways dictate the final product distribution mdpi.com.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering a window into the electronic structure and dynamics of molecules throughout a chemical transformation.

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the geometric and electronic structure of molecules, as well as to map out potential energy surfaces for reactions. DFT calculations are widely used to study a broad range of properties for chalcones and related α,β-unsaturated systems mdpi.com. Functionals such as B3LYP, M06-2X, and ωB97XD are commonly employed to optimize molecular geometries and calculate vibrational frequencies mdpi.comuj.ac.zaresearchgate.net. These calculations can predict the stability of various isomers, identify transition state structures, and calculate activation barriers, thereby predicting the most likely reaction pathway. For example, DFT has been used to analyze the intramolecular charge transfer and stabilization energies in similar molecules, providing insights into their reactivity uj.ac.za. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps can also indicate the molecule's reactivity uj.ac.zaresearchgate.net.

Table 2: Representative DFT Calculation Parameters for Similar Compounds

| Parameter | Functional/Basis Set | Calculated Value (eV) | Description |

| HOMO-LUMO Energy Gap (ΔEg) | B3LYP/6-311G | 3.720 | Indicates chemical reactivity and the energy required for electronic excitation. uj.ac.za |

| HOMO-LUMO Energy Gap (ΔEg) | M06-2X/6-311G | 5.950 | Different functionals can yield varying gap energies, affecting reactivity predictions. uj.ac.za |

| HOMO-LUMO Energy Gap (ΔEg) | ωB97XD/6-311G** | 7.420 | This functional is often used for systems with non-covalent interactions. uj.ac.za |

| Global Electrophilicity (ω) | wb97xd/6-311+G(d,p) | 2.24 | A measure of the molecule's ability to accept electrons. mdpi.com |

| Electronic Chemical Potential (μ) | wb97xd/6-311+G(d,p) | -4.51 | Related to the escaping tendency of electrons from an equilibrium system. mdpi.com |

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of reactive intermediates and to sample the potential energy surface, which can be particularly useful for complex reactions with multiple possible pathways. By simulating the motion of atoms, MD can help to understand how solvent molecules influence the reaction and to identify important short-lived intermediates that might be missed by static calculations.

Spectroscopic Elucidation of Reaction Progress and Product Formation

Spectroscopic techniques are essential for monitoring the progress of a reaction and for characterizing the final products. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information. For instance, the synthesis of chalcones, which share the prop-2-en-1-one core with the target molecule, is routinely monitored and the products are characterized using these methods researchgate.net. The appearance of characteristic peaks, such as the C=O stretch in the IR spectrum or the chemical shifts of vinylic protons in the ¹H NMR spectrum, confirms the formation of the α,β-unsaturated system mdpi.comresearchgate.net.

Table 3: Key Spectroscopic Data for Characterization of a Related Chalcone

| Technique | Functional Group / Protons | Characteristic Signal | Reference |

| FTIR | Conjugated C=O | 1653.92 cm⁻¹ | Confirms the presence of the conjugated carbonyl group. researchgate.net |

| FTIR | Asymmetric & Symmetric NO₂ | 1527.82 cm⁻¹ and 1350.38 cm⁻¹ | Indicates the presence of the nitro group. researchgate.net |

| ¹H NMR | Ethylenic Protons | δ 7.907 (1H, d, J = 15 Hz), δ 7.817 (1H, d, J = 15 Hz) | The large coupling constant (J) is characteristic of a trans-alkene. |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 187.66 ppm | The downfield chemical shift is typical for a conjugated ketone. researchgate.net |

| Mass Spec | Molecular Ion Peak [M]⁺ | m/z 353 | Corresponds to the molecular weight of 1-(3'-nitrophenyl-3-[5-(4''-chlorophenyl)-2-furyl]-2-propen-1-one. researchgate.net |

Note: The data in this table is for a structurally related chalcone, 1-(3'-nitrophenyl-3-[5-(4''-chlorophenyl)-2-furyl]-2-propen-1-one, and serves as an example of the types of spectroscopic data used for characterization.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

A Versatile Building Block in Complex Molecule Construction

The structure of 2-Methyl-3-(3-nitrophenyl)prop-2-enal, featuring an α,β-unsaturated aldehyde, a nitro-substituted aromatic ring, and a methyl group, suggests its potential as a versatile building block in organic synthesis. The electrophilic nature of the conjugated system and the potential for the nitro group to be transformed into other functionalities make it an interesting candidate for constructing complex molecular architectures.

Precursor to Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

While specific examples of this compound being used as a direct precursor to pharmaceutical intermediates are not extensively documented, the functionalities present in the molecule are common in pharmacologically active compounds. The nitrophenyl moiety is a feature in various drugs, and the propenal group can participate in numerous chemical transformations to build more complex structures. For instance, related chalcones (1,3-diphenyl-2-propen-1-one derivatives) containing a 3-nitrophenyl group have been synthesized and investigated for their biological activities. nih.gov

Synthesis of Heterocyclic Scaffolds and Advanced Organic Structures

The α,β-unsaturated aldehyde functionality in this compound makes it a prime candidate for the synthesis of heterocyclic compounds. Nitroalkenes, which share the conjugated nitro-alkene feature, are known to be valuable precursors for a wide variety of six-membered heterocyclic systems through reactions like Michael additions and Diels-Alder reactions. researchgate.net Chalcones with a similar core structure are known to be precursors for various heterocyclic compounds such as pyrazolines, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.

Design and Synthesis of Hybrid Molecules

The concept of hybrid molecules, which combines two or more pharmacophores to create a single entity with potentially enhanced or synergistic biological activity, is a growing area in drug discovery. nih.gov

Development of Novel Conjugates and Prodrugs

The development of novel conjugates and prodrugs often involves modifying a parent drug molecule to improve its pharmacokinetic properties. nih.govresearchgate.net While there is no specific information on conjugates or prodrugs derived directly from this compound, its functional groups offer handles for such modifications. For example, the aldehyde group could be a point of attachment for a promoiety, or the nitro group could be reduced to an amine and then further functionalized.

Ligand Synthesis and Coordination Chemistry Applications

The presence of potential coordinating atoms (the oxygen of the aldehyde and the nitro group) suggests that this compound could act as a ligand in coordination chemistry.

Structure Reactivity Relationships and Conformational Analysis

Influence of the Meta-Nitro Substituent on Electronic and Steric Properties

The nitro group (-NO₂) at the meta position of the phenyl ring profoundly influences the electronic landscape of the molecule. Primarily, the nitro group is strongly electron-withdrawing due to both the inductive effect (-I) and the resonance effect (-M). However, when placed at the meta position, the resonance effect does not extend to the propenal side chain. The primary electronic influence on the reactive α,β-unsaturated system is therefore the inductive effect, which withdraws electron density from the entire benzene (B151609) ring, and consequently from the attached propenal group.

This electron withdrawal deactivates the phenyl ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the conjugated system. The β-carbon of the propenal moiety becomes more electron-deficient and thus more susceptible to nucleophilic attack.

A comparative analysis with the ortho- and para-isomers of 2-Methyl-3-(nitrophenyl)prop-2-enal highlights the unique characteristics imparted by the meta-substitution pattern.

Ortho-Isomer : In the ortho-isomer, the proximity of the nitro group to the propenal side chain introduces significant steric hindrance. This steric clash would likely force the phenyl ring and the propenal system out of planarity, disrupting the π-conjugation. Electronically, both inductive and resonance effects would be at play, but the steric effect would be the dominant factor influencing its conformation and reactivity.

Para-Isomer : The para-isomer allows for the maximum electronic effect of the nitro group to be transmitted to the propenal side chain. In this position, the strong electron-withdrawing resonance effect (-M) works in concert with the inductive effect (-I). This creates a highly electron-deficient π-system, making the β-carbon a potent electrophilic site for conjugate addition reactions.

Meta-Isomer : The meta-isomer represents an intermediate case. It benefits from the strong inductive electron withdrawal of the nitro group without the complicating factors of direct resonance conjugation with the side chain or the severe steric hindrance of the ortho position. This unique balance makes the meta-isomer an interesting substrate for studying the nuanced effects of electronic perturbation on reactivity.

| Isomer Position | Dominant Electronic Effect on Side Chain | Steric Hindrance with Side Chain | Expected Electrophilicity of β-Carbon |

| Ortho | Inductive & Resonance (disrupted) | High | Moderate (decreased by steric hindrance) |

| Meta | Inductive | Low | High |

| Para | Inductive & Resonance (extended) | Low | Very High |

Conformational Preferences of the α,β-Unsaturated Aldehyde System

The α,β-unsaturated aldehyde system in 2-Methyl-3-(3-nitrophenyl)prop-2-enal can exist in two primary planar conformations (rotamers) due to rotation around the Cα-C(O) single bond: the s-trans and s-cis conformations.

s-trans : The double bond and the carbonyl group are on opposite sides of the single bond. This is generally the more stable conformation for α,β-unsaturated aldehydes as it minimizes steric repulsion between the β-substituent (the nitrophenyl group) and the carbonyl oxygen.

s-cis : The double bond and the carbonyl group are on the same side of the single bond. This conformation is generally less stable due to greater steric strain.

For this compound, the s-trans conformation is expected to be significantly favored. The presence of the α-methyl group and the bulky 3-nitrophenyl group at the β-position would create considerable steric clash with the carbonyl group in the s-cis arrangement. Therefore, the molecule likely exists predominantly in the more stable s-trans conformation in solution.

Stereoisomerism in this compound arises from the configuration around the Cα=Cβ double bond, leading to E and Z isomers.

(E)-isomer : The higher priority groups on each carbon of the double bond are on opposite sides. In this case, the 3-nitrophenyl group and the aldehyde group are on opposite sides. This is generally the thermodynamically more stable isomer as it minimizes steric repulsion between the bulky substituents.

(Z)-isomer : The higher priority groups are on the same side. This would lead to a significant steric clash between the 3-nitrophenyl ring and the aldehyde group, making this isomer considerably less stable and more difficult to synthesize and isolate. chegg.com

The different spatial arrangements of the E and Z isomers have a direct impact on their reactivity. studymind.co.uk The electrophilic sites (the carbonyl carbon and the β-carbon) of the (E)-isomer are more accessible to incoming nucleophiles. In contrast, the reactive sites of the less stable (Z)-isomer would be sterically shielded, potentially leading to lower reaction rates. The inherent preference for the (E)-isomer means that reactions involving this compound typically proceed with high stereoselectivity, yielding products derived from the more stable starting configuration.

Crystal Engineering and Solid-State Characterization Relevant to Reactivity

Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. researchgate.net For a molecule like this compound, understanding its crystal packing is crucial as the arrangement of molecules in the solid state can dictate the outcome of solid-state reactions and influence bulk properties. The presence of the polar nitro and aldehyde groups suggests that dipole-dipole interactions and weak hydrogen bonds, such as C-H···O, will play a significant role in directing the crystal packing, alongside potential π-π stacking interactions involving the nitrophenyl rings.

Although a specific crystal structure for this compound is not publicly available, Hirshfeld surface analysis is a powerful tool used to visualize and quantify the intermolecular interactions within a crystal lattice once the structure is determined. nih.gov This analysis maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

H···H Contacts : Typically, these are the most abundant interactions, covering a large percentage of the surface area.

O···H/H···O Contacts : These are critical interactions for this molecule. The analysis would likely show significant contacts between the oxygen atoms of the nitro and aldehyde groups and hydrogen atoms on adjacent molecules (C-H···O interactions). nih.gov These would appear as distinct red spots on a Hirshfeld surface mapped with dnorm, indicating contacts shorter than the van der Waals radii.

π-π Stacking : The shape index and curvedness maps of the Hirshfeld surface would identify planar regions of adjacent nitrophenyl rings, indicating potential π-π stacking interactions, which are common in nitroaromatic compounds. nih.gov

A 2D fingerprint plot derived from the Hirshfeld surface quantifies the percentage contribution of each type of intermolecular contact, providing a clear summary of the packing forces.

| Interaction Type | Expected Contribution | Description |

| H···H | High | van der Waals contacts between hydrogen atoms. |

| O···H | Significant | Represents C-H···O hydrogen bonds involving the nitro and aldehyde groups. nih.gov |

| C···H | Moderate | Interactions involving the aromatic π-system. |

| C···C | Possible | Indicates potential π-π stacking between phenyl rings. |

| N···O | Low | Contacts between nitro groups of adjacent molecules. |

To further understand the energetics of the crystal packing, energy framework analysis can be employed. This computational method, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The results are visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. researchgate.net

This analysis separates the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. For this compound, it is expected that:

Electrostatic forces would be highly directional, highlighting the strong interactions associated with the polar nitro and aldehyde functional groups (e.g., C-H···O bonds). These would likely appear as prominent, thick cylinders in the energy framework diagram, indicating their importance in directing the primary packing motifs.

By visualizing the topology and magnitude of these interaction energies, energy frameworks provide a quantitative insight into the stability of the crystal lattice and can help rationalize its physical properties. researchgate.net

Theoretical and Computational Studies in Support of Experimental Research

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

No published studies were found that performed quantum chemical calculations on 2-Methyl-3-(3-nitrophenyl)prop-2-enal to determine its electronic structure, molecular orbitals, or to create electron density maps and molecular electrostatic potential maps.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound, which are crucial for predicting its reactivity through FMO theory, are not available in the current body of scientific literature.

Molecular Docking and Binding Energy Calculations for Ligand Design

There are no available molecular docking studies that investigate the binding affinity and interaction of this compound with any specific biological targets. Consequently, data on its binding energy and interaction modes are absent.

Computational Prediction of Interaction Potentials in Chemical Systems

Information regarding the computational prediction of interaction potentials, such as van der Waals forces, hydrogen bonding, and electrostatic interactions for this compound within a chemical system, could not be located.

Computational Prediction of Chemical Stability and Transformation Pathways

There is a lack of published research on the computational prediction of the chemical stability of this compound or any theoretical elucidation of its potential transformation or degradation pathways.

In Silico Screening and Virtual Library Design for Synthetic Targets

No records indicate that this compound has been included in in silico screening campaigns or used as a scaffold in the design of virtual libraries for the identification of new synthetic targets.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of 2-Methyl-3-(3-nitrophenyl)prop-2-enal can be reimagined through the lens of green chemistry, aiming to reduce its environmental footprint. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.orgmsu.edu Future research would likely focus on several key areas:

Waste Prevention: Designing syntheses that minimize the formation of byproducts is a primary goal. acs.org This involves optimizing reaction conditions and choosing pathways with high selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, developing catalytic aldol-type condensation reactions that avoid stoichiometric reagents would improve atom economy.

Use of Safer Solvents: A significant portion of waste in chemical processes comes from solvent usage. skpharmteco.com Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical avenue. researchgate.net

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org Exploring microwave-assisted synthesis or highly active catalysts that operate under mild conditions could significantly reduce the energy consumption associated with producing the compound. athensjournals.gr

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. msu.edu Future syntheses could employ recyclable solid acid or base catalysts, or biocatalysts, to facilitate the key bond-forming reactions, thereby simplifying purification and reducing waste. researchgate.net

| Green Chemistry Principle | Potential Research Application |

|---|---|

| Prevention | Optimize reaction yield and selectivity to reduce waste streams. |

| Atom Economy | Employ addition reactions that incorporate all reactant atoms into the product structure. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents with safer alternatives. |

| Safer Solvents and Auxiliaries | Investigate the use of water, ionic liquids, or 2-Methyltetrahydrofuran (2-MeTHF) as reaction media. beilstein-journals.org |

| Design for Energy Efficiency | Utilize highly efficient catalysts to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Explore bio-based precursors for the synthesis of the aromatic and aldehyde components. |

| Catalysis | Develop heterogeneous or enzymatic catalysts that can be easily recovered and reused. |

Catalytic Asymmetric Synthesis Utilizing this compound

The α,β-unsaturated aldehyde structure of this compound makes it an ideal substrate for catalytic asymmetric synthesis. This field focuses on creating chiral molecules with a specific three-dimensional arrangement, which is crucial in pharmaceuticals and materials science. rsc.org The double bond of the enal system is prochiral, meaning it can be converted into a chiral center.

Future research could explore using this compound as a key building block in reactions such as:

Asymmetric Michael Additions: The addition of nucleophiles to the β-position of the enal, guided by a chiral catalyst, could generate highly valuable, enantioenriched products.

Asymmetric Conjugate Reductions: The selective reduction of the carbon-carbon double bond using a chiral catalyst and a hydrogen source would yield chiral saturated aldehydes.

Asymmetric Diels-Alder Reactions: The enal could act as a dienophile in cycloaddition reactions with dienes, where a chiral Lewis acid catalyst could control the stereochemical outcome.

The development of such reactions would expand the synthetic utility of this compound, transforming it from a simple intermediate into a versatile precursor for complex, stereochemically defined molecules. nih.govelsevierpure.com

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers numerous advantages over traditional batch processing. beilstein-journals.org Microreactors, with their small channel dimensions, enhance these benefits, providing superior heat and mass transfer, improved safety, and precise control over reaction parameters. beilstein-journals.orgrsc.org

The synthesis and subsequent reactions of this compound are well-suited for this technology for several reasons:

Enhanced Safety: The presence of a nitro group can make compounds thermally sensitive. Microreactors minimize the reaction volume at any given time, significantly reducing the risks associated with potential runaway reactions. beilstein-journals.org

Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for rapid and uniform heating or cooling, which can improve reaction selectivity and prevent the formation of impurities. beilstein-journals.org

Rapid Optimization: Flow systems allow for the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) in an automated fashion, accelerating the development of optimized synthetic protocols. beilstein-journals.org

Integration of Steps: Multi-step syntheses can be telescoped into a single continuous sequence, eliminating the need for isolation and purification of intermediates. This could be applied to a sequence where this compound is generated and then immediately used in a subsequent asymmetric transformation. beilstein-journals.org

| Parameter | Batch Processing | Flow Chemistry/Microreactors |

|---|---|---|

| Safety | Higher risk due to large volumes of potentially hazardous materials. | Inherently safer due to small reaction volumes and superior temperature control. beilstein-journals.org |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Excellent heat transfer, ensuring uniform reaction temperature. beilstein-journals.org |

| Process Control | Control over parameters like residence time is limited. | Precise control over residence time, temperature, and mixing. beilstein-journals.org |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by operating the system for longer durations ("scaling out"). |

| Optimization | Slow and material-intensive. | Rapid optimization through automated, sequential experiments. beilstein-journals.org |

Development of Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring

Understanding and optimizing a chemical reaction requires detailed knowledge of its kinetics and mechanism. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are invaluable for this purpose. numberanalytics.com

For the synthesis of this compound, future research could focus on applying techniques such as:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide detailed structural information on reactants, intermediates, and products directly in the reaction vessel, allowing for the quantification of each species over time. nih.gov This is particularly powerful when coupled with flow reactors to obtain kinetic data rapidly. beilstein-journals.org

In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for monitoring the disappearance of starting material functional groups (e.g., the C=O of an aldehyde precursor) and the appearance of product functional groups (the C=C-C=O system of the enal). athensjournals.grmdpi.com Fiber-optic probes can be inserted directly into the reactor for continuous data acquisition.

Advanced Hyphenated Techniques: Combining separation methods with spectroscopy (e.g., chromatography-IR spectroscopy) can provide highly specific information about complex reaction mixtures, helping to identify and track minor byproducts. numberanalytics.com

The data gathered from these advanced methods would enable a deeper understanding of the reaction mechanism, facilitate precise process control, and ensure consistent product quality.

| Technique | Information Provided | Potential Application to this compound Synthesis |

|---|---|---|

| In Situ NMR | Quantitative structural information on soluble species. nih.gov | Track conversion of starting materials and formation of the enal product in real-time. |

| In Situ FTIR/Raman | Real-time tracking of changes in specific functional groups. mdpi.com | Monitor the formation of the conjugated C=C and C=O bonds. |

| 2D-IR Spectroscopy | Detailed insights into molecular interactions and structural changes. numberanalytics.com | Study reaction intermediates and catalyst-substrate interactions. |

| Time-Resolved IR (TRIR) | Study of reaction dynamics on ultrafast timescales. numberanalytics.com | Investigate the mechanism of photo-catalyzed or very fast reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.